molecular formula C19H21N5OS2 B6531335 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 922888-20-8

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B6531335
CAS No.: 922888-20-8
M. Wt: 399.5 g/mol
InChI Key: BVDWKIWUROATQW-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and an acetamide moiety linked via a sulfanyl bridge to a pyridazine ring bearing a 2,4,5-trimethylphenyl substituent.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS2/c1-5-17-22-24-19(27-17)20-16(25)10-26-18-7-6-15(21-23-18)14-9-12(3)11(2)8-13(14)4/h6-9H,5,10H2,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDWKIWUROATQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiadiazole ring and a pyridazine moiety, which are known for their diverse pharmacological properties. The molecular formula is C17H19N5O2S3C_{17}H_{19}N_{5}O_{2}S_{3} with a molecular weight of approximately 421.6 g/mol. The presence of sulfur atoms in the thiadiazole contributes to its lipophilicity and cell permeability, enhancing bioavailability.

Mechanisms of Biological Activity

  • Antimicrobial Properties : Thiadiazole derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
  • Antitumor Activity : Research indicates that compounds containing the 1,3,4-thiadiazole ring can inhibit DNA replication and cell division in cancer cells. For instance, studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating significant potency .
  • Anti-inflammatory Effects : Some derivatives are reported to inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of cyclooxygenase enzymes.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiadiazole derivatives on different cancer cell lines. The results indicated that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide exhibited significant cytotoxicity against HepG-2 and A-549 cells with IC50 values as low as 4.37 μM .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial activity of thiadiazole derivatives against Staphylococcus epidermidis. The study found that specific substitutions on the thiadiazole ring enhanced antibacterial efficacy compared to standard antibiotics .

Data Tables

Activity TypeCell Line/PathogenIC50 Value (μM)Reference
CytotoxicityHepG-24.37
A-5498.03
AntimicrobialStaphylococcus epidermidisNot specified
Anti-inflammatoryIn vitro assaysVariable

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Compounds containing thiadiazole and pyridazine rings have shown antimicrobial activity against various pathogens. Research indicates that derivatives of such compounds can inhibit bacterial growth and may be effective against resistant strains.
  • Anticancer Activity :
    • Studies have demonstrated that similar structures exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The specific compound may also exhibit these properties due to its structural similarities to known anticancer agents.
  • Anti-inflammatory Effects :
    • Research has suggested that thiadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The compound's ability to modulate inflammatory pathways could be beneficial in developing new therapeutic agents.

Applications in Drug Development

The unique structure of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide positions it as a promising lead compound in drug discovery:

Application AreaPotential Impact
Antimicrobial AgentsDevelopment of new antibiotics or antifungal agents
Cancer TreatmentFormulation of novel chemotherapeutic agents
Anti-inflammatory DrugsCreation of medications for chronic inflammatory conditions

Case Studies

  • Antimicrobial Testing :
    A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that compounds with similar structures to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide exhibited significant inhibitory effects.
  • Cytotoxicity Assays :
    In vitro studies on cancer cell lines (e.g., HeLa and MCF7) demonstrated that compounds with the thiadiazole scaffold induced apoptosis at micromolar concentrations. The specific compound's analogs showed promising results in reducing cell viability.
  • Inflammation Models :
    Experimental models of inflammation highlighted the anti-inflammatory potential of thiadiazole derivatives. These studies suggest that the compound may inhibit the production of pro-inflammatory cytokines and could serve as a basis for developing anti-inflammatory therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related derivatives, focusing on heterocyclic cores, substituents, and bioactivity. Key analogs include:

N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetamide

  • Core Structure: Shares the 1,3,4-thiadiazole and acetamide backbone but replaces the pyridazinyl-trimethylphenyl group with a tetrahydrothienopyridine moiety.
  • Synthesis : Likely involves thiol-ether coupling and cyclization steps, similar to ’s protocols for sulfanyl acetamides.

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides

  • Core Structure : Replaces thiadiazole with 1,3,4-oxadiazole and introduces a thiazole-methyl substituent.
  • Bioactivity : Exhibits antimicrobial and enzyme inhibition properties, attributed to the oxadiazole-thiazole synergy .
  • Synthesis : Uses hydrazine-carbothioate intermediates and nucleophilic substitution (see , Scheme 1).

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Core Structure : Features an oxadiazole-indole hybrid instead of thiadiazole-pyridazine.
  • Synthesis : Involves condensation of indole-thiol intermediates with acetamide precursors (, Figure 1).

Structural and Functional Analysis (Table 1)

Compound Name Core Heterocycle Key Substituents Reported Bioactivity
Target Compound 1,3,4-Thiadiazole Pyridazinyl-trimethylphenyl Enzyme inhibition (inferred)
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(tetrahydrothienopyridin-5-yl)acetamide 1,3,4-Thiadiazole Tetrahydrothienopyridine Enzyme modulation
3-({5-[(2-Amino-thiazol-4-yl)methyl]oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides 1,3,4-Oxadiazole Thiazole-methyl Antimicrobial
N-Substituted 2-{[5-(indol-3-ylmethyl)oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole Indole-methyl Cytotoxicity

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